Pkm2-IN-1

Description

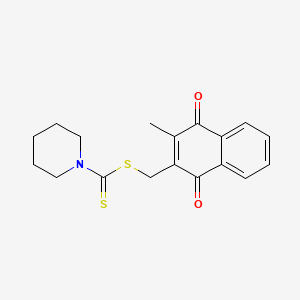

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFOGVMELKGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pkm2-IN-1: A Modulator of Tumor Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyruvate Kinase M2 (PKM2) is a critical regulator of the altered metabolic state in cancer cells, known as the Warburg effect. Its unique ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glycolytic intermediates into anabolic pathways essential for proliferation. Pkm2-IN-1 is a small molecule inhibitor of PKM2 that serves as a valuable chemical tool for studying the metabolic vulnerabilities of tumors. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its quantifiable effects on tumor cell metabolism, and the experimental protocols used to elucidate its function. We explore its impact on glycolysis, the pentose phosphate pathway, and overall cell viability, supported by structured data tables and diagrams of key cellular and experimental pathways.

Introduction: The Role of PKM2 in Tumor Metabolism

Cancer cells exhibit a profound reprogramming of their metabolic processes to sustain rapid growth and proliferation. A central feature of this reprogramming is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis and lactate production, even in the presence of sufficient oxygen (aerobic glycolysis).[1][2] The M2 isoform of pyruvate kinase (PKM2), a product of alternative splicing of the PKM gene, is a key mediator of this metabolic phenotype and is preferentially expressed in tumor cells.[2][3][4][5][6]

Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer .[3][5][6][7][8][9]

-

Tetrameric PKM2: Efficiently catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with concomitant ATP production.[6][9]

-

Dimeric PKM2: Exhibits lower catalytic activity. This enzymatic "bottleneck" causes the accumulation of upstream glycolytic intermediates, which are then shunted into crucial anabolic pathways, including the Pentose Phosphate Pathway (PPP) for nucleotide synthesis and NADPH production, and the synthesis of amino acids and lipids.[10][11]

In cancer cells, various oncoproteins and signaling pathways promote the dimeric state, thereby coupling glucose metabolism to biosynthesis and redox homeostasis, which provides a distinct growth advantage.[7][12][13] Given its central role, modulating PKM2 activity—either through activation or inhibition—has emerged as an attractive therapeutic strategy.[14] this compound is an inhibitor that targets PKM2, disrupting the metabolic adaptations of cancer cells.[15]

This compound: Mechanism of Action

This compound (also referred to as compound 3k in some literature) is a small molecule that functions as a direct inhibitor of PKM2 enzymatic activity.[15] Its primary mechanism involves reducing the conversion of PEP to pyruvate, thereby disrupting the main glycolytic flux. This inhibition leads to several downstream consequences for the cancer cell:

-

Disruption of Glycolysis: By inhibiting the final step of glycolysis, this compound leads to a reduction in the production of pyruvate and, subsequently, lactate. This directly counters the Warburg effect.[3] The reduced glycolytic output also leads to a decrease in ATP generation from this pathway.[16]

-

Metabolic Stress and Cell Death: The sharp decline in glycolytic ATP production can induce a state of severe energy stress. This disruption of the primary energy-generating pathway can trigger compensatory mechanisms like autophagy or, if the stress is insurmountable, lead to apoptotic cell death.[17]

-

Alteration of Biosynthetic Pathways: Inhibition of PKM2 causes a build-up of upstream glycolytic intermediates. These intermediates can be redirected into the Pentose Phosphate Pathway (PPP), which generates NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[11][18][19][20] While this may initially seem beneficial, the overall metabolic dysregulation caused by this compound ultimately impairs cell proliferation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The data highlights its potency as an enzyme inhibitor and its anti-proliferative effects across different cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (μM) | Notes | Reference |

| This compound | PKM2 | 2.95 ± 0.53 | Dose-dependent inhibition of PKM2. | [15] |

| This compound | PKM1, PKL | Less Inhibition | Shows selectivity for PKM2 over other isoforms. | [15] |

Table 2: Anti-proliferative Activity (Cellular IC₅₀)

The IC₅₀ values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50% after a 48-hour treatment period, as measured by MTS assay.

| Cell Line | Cancer Type | IC₅₀ (μM) | Notes | Reference |

| HCT-116 | Colorectal Carcinoma | 0.18 | Measured by MTS assay after 48 hrs. | [15] |

| HeLa | Cervical Cancer | 0.29 | Measured by MTS assay after 48 hrs. | [15] |

| NCI-H1299 | Lung Carcinoma | 0.39 | Measured by MTS assay after 48 hrs. | [15] |

| A549 | Lung Carcinoma | 0.15 | Measured by MTT assay after 72 hrs. | [16] |

| SK-OV-3 | Ovarian Adenocarcinoma | ~2.5-5.0 | Induces autophagic cell death. | [17] |

| Various NSCLC | Non-Small-Cell Lung Cancer | 30 - 65 | Measured by cell viability assay. | [21] |

Table 3: Effects on Cellular Metabolism

| Cell Line | Treatment | Measured Parameter | Result | Reference |

| A549 | This compound | Lactate Production | Concentration-dependent decrease. | [16] |

| A549 | This compound | ATP Levels | Concentration-dependent decrease. | [16] |

| SK-OV-3 | This compound | Glycolysis | Markedly inhibited. | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

Cell Viability / Anti-proliferation (MTS/MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt by living cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HCT-116, A549) in 96-well plates at a density of approximately 5,000 cells per well and incubate for 12-24 hours to allow for attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a DMSO-only well as a negative control. Incubate for the desired period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[15][16]

-

Reagent Addition: Add 20 μL of MTS (or MTT) reagent to each well and incubate for 3 hours at 37°C.[15]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[15]

-

Analysis: Calculate cell viability as a percentage relative to the DMSO control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]

PKM2 Enzymatic Activity Assay (LDH-Coupled)

This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored as a decrease in absorbance at 340 nm.[22]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50mM Tris (pH 7.5), 100mM KCl, 10mM MgCl₂, 200μM PEP, 200μM ADP, 200μM NADH, and 200U/mL LDH.[22]

-

Compound Incubation: Add recombinant PKM2 enzyme to the reaction mixture with or without various concentrations of this compound.

-

Initiate Reaction: The reaction is initiated by the addition of the substrates (PEP and ADP).

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., 20 minutes) using a plate reader capable of kinetic measurements.[22]

-

Analysis: The rate of reaction (-mUnits/min) is calculated from the linear portion of the absorbance curve. Inhibition is determined relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[23][24]

Protocol:

-

Cell Treatment: Treat intact cells (e.g., A549) with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[25]

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by immediate cooling.[26]

-

Cell Lysis: Lyse the cells through freeze-thaw cycles or other methods.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

-

Analysis by Western Blot: Collect the supernatant (containing the soluble, non-aggregated proteins) and analyze the amount of soluble PKM2 at each temperature using Western blotting.

-

Interpretation: A positive result is observed as a shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control, indicating that the inhibitor stabilized the PKM2 protein.[16]

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of aerobic glycolysis.

Protocol:

-

Cell Culture: Seed cells in a 96-well plate and treat with this compound as described for the viability assay.[27]

-

Media Collection: After 24-48 hours, carefully collect the cell culture medium from each well.

-

Lactate Measurement: Measure lactate concentration in the collected media using a commercially available colorimetric lactate assay kit, following the manufacturer’s instructions.[27] These kits typically involve an enzymatic reaction that generates a colored product.

-

Normalization: Measure the total protein or DNA content in the corresponding wells to normalize the lactate levels to the cell number.[27]

Conclusion and Future Directions

This compound is a selective inhibitor of PKM2 that effectively disrupts the metabolic engine of cancer cells. By blocking the final step of glycolysis, it reduces the production of lactate and ATP, leading to metabolic stress, induction of cell death pathways like autophagy, and a potent anti-proliferative effect in a variety of cancer cell lines.[15][16][17] The quantitative data and detailed protocols presented in this guide underscore its utility as a chemical probe for investigating the intricacies of tumor metabolism.

Future research should focus on the in vivo efficacy and pharmacokinetics of this compound and similar compounds. Understanding the complex interplay between PKM2 inhibition, the activation of compensatory metabolic pathways, and the tumor microenvironment will be critical. Furthermore, exploring the synergistic potential of PKM2 inhibitors with other targeted therapies or conventional chemotherapeutics could open new avenues for more effective cancer treatment strategies.[8][28] The continued study of molecules like this compound is essential for validating PKM2 as a therapeutic target and advancing the field of cancer metabolism.

References

- 1. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Technology - Pyruvate Kinase M2 Activators for the Treatment of Cancer [nih.technologypublisher.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Deficiency of metabolic regulator PKM2 activates the pentose phosphate pathway and generates TCF1+ progenitor CD8+ T cells to improve checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 21. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. astx.com [astx.com]

- 23. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 26. m.youtube.com [m.youtube.com]

- 27. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]

- 28. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pkm2-IN-1's Interaction with PKM2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor, Pkm2-IN-1, and its target, Pyruvate Kinase M2 (PKM2). This document details the mechanism of action, quantitative interaction data, and the experimental methodologies used to characterize this interaction, offering valuable insights for researchers in oncology and metabolic diseases.

Introduction to PKM2 and its Role in Disease

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP.[1][2] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3][4] This unique regulatory feature allows cancer cells to modulate their metabolic flux.[1] In the dimeric state, PKM2 activity is reduced, leading to an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[5] This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers.[6] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, further contributing to tumorigenesis by phosphorylating key signaling proteins.[5][7] Given its central role in cancer metabolism, PKM2 has emerged as an attractive therapeutic target.[8][9]

This compound: A Selective Inhibitor of PKM2

This compound (also known as Compound 3k) is a selective inhibitor of PKM2.[10][11] Its inhibitory action is central to its potential as an anti-cancer agent. By modulating the activity of PKM2, this compound disrupts the metabolic advantages of cancer cells.

Mechanism of Action

The primary mechanism of action for PKM2 inhibitors like this compound involves stabilizing the inactive dimeric form of the enzyme.[1] This reduces the overall rate of glycolysis and limits the availability of biosynthetic precursors essential for cancer cell growth and proliferation.[1] Some studies suggest that specific PKM2 inhibitors may bind to an allosteric site, the phenylalanine-binding pocket, to exert their effect.[12] While the precise binding mode of this compound is suggested to be within this effector binding site, further structural studies are needed for definitive confirmation.[12] The inhibition of PKM2 by this compound leads to a reduction in glucose consumption and lactate production in cancer cells.[13]

Quantitative Interaction Data

The interaction of this compound with PKM2 and other isoforms has been quantified using various biochemical assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | PKM2 | 2.95 µM | [10][11][14] |

| IC50 | PKM1 | 16.71 µM | [11] |

| IC50 | PKL | 8.2 µM | [11] |

| Cytotoxicity IC50 | HCT116 cells | 0.18 µM | [11] |

| Cytotoxicity IC50 | HeLa cells | 0.29 µM | [11] |

| Cytotoxicity IC50 | H1299 cells | 1.56 µM | [11] |

Table 1: Summary of quantitative data for this compound's inhibitory activity. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.

Signaling and Logical Pathways

The inhibition of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism.

The logical flow of this compound's action demonstrates how targeting a single metabolic enzyme can lead to significant anti-proliferative effects.

Experimental Protocols

Characterizing the interaction between this compound and PKM2 involves several key experimental procedures.

PKM2 Enzymatic Activity Assay (IC50 Determination)

This assay measures the inhibitory effect of this compound on the enzymatic activity of PKM2.

Principle: The activity of PKM2 is determined by measuring the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Substrates: Phosphoenolpyruvate (PEP) and ADP

-

Coupling enzyme: Lactate dehydrogenase (LDH)

-

NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay components in the following order:

-

Assay buffer

-

NADH

-

LDH

-

ADP

-

This compound at various concentrations (or DMSO as a vehicle control)

-

Recombinant PKM2 enzyme

-

-

Incubate the mixture at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, PEP.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in the culture.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the cells for a specified period (e.g., 48 hours).[10]

-

After the incubation period, add MTS reagent to each well.[10]

-

Incubate for an additional 1-4 hours at 37°C.[10]

-

Measure the absorbance of each well at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of PKM2 in cancer metabolism. Its ability to selectively inhibit PKM2 and induce cytotoxicity in cancer cell lines underscores the therapeutic potential of targeting this enzyme. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel PKM2-targeted therapies. A thorough understanding of the biochemical and cellular effects of such inhibitors is crucial for advancing new treatments for cancer and other metabolic diseases.

References

- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PKM2 - Wikipedia [en.wikipedia.org]

- 6. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Pkm2-IN-1 as a Selective PKM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, playing a crucial role in the metabolic reprogramming known as the Warburg effect. This phenomenon, characterized by increased glucose uptake and lactate production even in the presence of oxygen, provides cancer cells with the necessary building blocks for rapid proliferation.[1][2] The unique regulation and pivotal role of PKM2 in tumor metabolism have positioned it as an attractive therapeutic target. Pkm2-IN-1 has emerged as a selective inhibitor of PKM2, demonstrating potential as a tool for studying cancer metabolism and as a lead compound for anticancer drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cellular pathways, supported by quantitative data and detailed experimental protocols.

Introduction to PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[3] Mammals have four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2. While PKM1 is found in tissues with high energy demands like the brain and muscle, PKM2 is predominantly expressed in embryonic and proliferating cells, including a wide variety of tumors.[4][5]

A key feature of PKM2 is its ability to switch between a highly active tetrameric form and a less active dimeric form.[3][5] In cancer cells, PKM2 predominantly exists in the dimeric state, which slows down the glycolytic flux. This "bottleneck" at the end of glycolysis leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid production.[4][6] This metabolic shift is critical for supporting the biosynthetic needs of rapidly dividing cancer cells.[7]

Beyond its metabolic role, PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional coactivator, influencing gene expression related to cell proliferation and angiogenesis.[6][8] For instance, nuclear PKM2 can interact with and activate transcription factors like HIF-1α and STAT3, further promoting the Warburg effect and tumor progression.[6][9]

This compound: A Selective Inhibitor of PKM2

This compound (also known as compound 3k) is a small molecule inhibitor of pyruvate kinase M2.[10] It has been identified as a promising agent for targeting the metabolic vulnerabilities of cancer cells.

Mechanism of Action

This compound exerts its inhibitory effect on PKM2, thereby modulating the glycolytic pathway in cancer cells.[11] By inhibiting PKM2, this compound is expected to further reduce the conversion of PEP to pyruvate, potentially leading to a greater accumulation of glycolytic intermediates. However, the precise downstream metabolic consequences and the specific binding site and mode of inhibition (e.g., competitive, non-competitive, allosteric) are subjects of ongoing research. The primary mechanism involves stabilizing the inactive dimeric form of PKM2, which reduces the overall rate of glycolysis.[11]

Selectivity Profile

A crucial aspect of any targeted therapy is its selectivity. This compound has demonstrated preferential inhibition of PKM2 over other pyruvate kinase isoforms. This selectivity is vital for minimizing off-target effects and toxicity towards healthy tissues that predominantly express other isoforms like PKM1.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

| Enzyme Inhibition Data | |

| Target Enzyme | IC50 (µM) |

| PKM2 | 2.95[10][12][13] |

| PKM1 | 16.71[13] |

| PKLR (L-type) | 8.2[13] |

| Selectivity (Fold) | |

| PKM1 / PKM2 | ~5.7 |

| PKLR / PKM2 | ~2.8 |

Table 1: In vitro enzyme inhibition and selectivity of this compound. The IC50 value for PKM1 is reported to be 4-5 fold higher than for PKM2.[12][14]

| Cellular Activity Data | |

| Cell Line | IC50 (µM) |

| HCT116 (Colon Cancer) | 0.18 - 0.41[10][13] |

| HeLa (Cervical Cancer) | 0.29 - 0.38[10][13] |

| H1299 (Lung Cancer) | 1.56[13][14] |

| SKOV3 (Ovarian Cancer) | Induces apoptosis and autophagy at 1, 2.5, and 5 µM[13] |

Table 2: Cytotoxicity of this compound in various cancer cell lines.

Signaling Pathways and Cellular Effects

Inhibition of PKM2 by this compound can have profound effects on various cellular signaling pathways and processes that are critical for cancer cell survival and proliferation.

The Warburg Effect and Glycolysis

By inhibiting PKM2, this compound directly impacts the Warburg effect. The reduced glycolytic flux can lead to a decrease in lactate production and glucose consumption in cancer cells.[15] This metabolic reprogramming can starve cancer cells of the energy and biosynthetic precursors necessary for their rapid growth.[11]

Nuclear Functions of PKM2

This compound can also indirectly affect the non-metabolic functions of PKM2. By potentially altering the oligomeric state of PKM2 in the cytoplasm, it may influence its translocation to the nucleus. This could, in turn, affect the transcription of genes regulated by HIF-1α and other transcription factors that rely on PKM2 as a coactivator.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

PKM2 Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of this compound against the PKM2 enzyme. A common method is the lactate dehydrogenase (LDH) coupled assay.

Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by LDH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

This compound (and other test compounds)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., Tris-HCl with KCl, MgCl2)

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include wells with DMSO as a negative control and wells without enzyme as a positive control for inhibition.

-

Add a solution containing PKM2 enzyme, PEP, LDH, and NADH to each well.

-

Incubate the plate for a pre-determined time at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding ADP to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Cellular Proliferation (MTS) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTS reagent is reduced by viable cells into a formazan product that is soluble in the culture medium. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa)

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and DMSO as a control) for a specified duration (e.g., 48 hours).

-

After the treatment period, add MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10][14]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of PKM2 in cancer metabolism and signaling. Its selectivity for PKM2 over other isoforms makes it a promising candidate for further preclinical development. Future research should focus on elucidating its precise mechanism of action, conducting in vivo efficacy and toxicity studies in relevant animal models, and exploring its potential in combination with other anticancer therapies. The continued investigation of selective PKM2 inhibitors like this compound holds significant promise for the development of novel metabolic-targeted cancer therapies.

References

- 1. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKM2 Promotes Cell Survival and Invasion Under Metabolic Stress by Enhancing Warburg Effect in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate Kinase Isoform Expression Alters Nucleotide Synthesis to Impact Cell Proliferation [dspace.mit.edu]

- 8. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. abmole.com [abmole.com]

- 15. glpbio.com [glpbio.com]

- 16. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of PKM2-IN-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the therapeutic potential of PKM2-IN-1, a small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in the metabolic reprogramming that supports tumor growth and proliferation.[1] Inhibition of PKM2 is a promising strategy in cancer therapy, and this compound has emerged as a significant compound in this area of research.

Introduction to PKM2 and the Warburg Effect

Cancer cells exhibit a metabolic shift known as the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen.[1][2] PKM2, an isoform of the pyruvate kinase enzyme, is a critical regulator of this metabolic phenotype.[2] Unlike the constitutively active PKM1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In cancer cells, the dimeric form of PKM2 is predominant, which slows the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, providing the necessary building blocks for rapid cell proliferation, such as nucleotides, lipids, and amino acids.[3]

Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various oncogenes, including HIF-1α, β-catenin, and STAT3, further promoting tumor growth, angiogenesis, and survival.[4][5] Given its central role in both the metabolic and non-metabolic aspects of tumorigenesis, targeting PKM2 with small molecule inhibitors like this compound presents a compelling therapeutic strategy.

This compound: A Potent and Selective Inhibitor of PKM2

This compound, also known as compound 3k, is a novel naphthoquinone derivative that has demonstrated potent and selective inhibition of the PKM2 isoform.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, showcasing its inhibitory activity against PKM2 and its antiproliferative effects on various cancer cell lines.

| Parameter | Value | Notes | Reference |

| PKM2 IC50 | 2.95 ± 0.53 µM | Half-maximal inhibitory concentration against recombinant human PKM2. | [7] |

| PKM1 IC50 | 16.71 µM | Approximately 5.7-fold more selective for PKM2 over PKM1. | [8] |

| PKL IC50 | 8.2 µM | Demonstrates selectivity over the liver isoform of pyruvate kinase. | [8] |

Table 1: In Vitro Enzymatic Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.18 | [9] |

| HeLa | Cervical Carcinoma | 0.29 | [9] |

| H1299 | Non-small cell lung carcinoma | 1.56 | [9] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Signaling Pathways Modulated by PKM2 Inhibition

Inhibition of PKM2 by compounds such as this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. The dimeric form of PKM2, which is stabilized by inhibitors, has non-metabolic functions in the nucleus where it can act as a protein kinase and a transcriptional co-activator.

Akt/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] mTORC1, a key component of this pathway, is often constitutively active in cancer cells.[11] Dimeric PKM2 has been shown to activate mTORC1 signaling.[11][12][13] Therefore, inhibition of PKM2 is expected to suppress the Akt/mTOR pathway, leading to decreased cell growth and induction of autophagy.

References

- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. pnas.org [pnas.org]

- 4. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular adenosine triphosphate (ATP) level measurement [bio-protocol.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Pyruvate Kinase M2 Activates mTORC1 by Phosphorylating AKT1S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The mTOR Pathway Regulates PKM2 to Affect Glycolysis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Pkm2-IN-1 Cell Viability Assay

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to its M1 isoform found in most normal differentiated tissues, PKM2 is highly expressed in cancer cells and is instrumental in the metabolic reprogramming known as the "Warburg effect".[1][2] This phenomenon describes the preference of cancer cells for aerobic glycolysis, a process that facilitates the diversion of glycolytic intermediates into anabolic pathways to support rapid cell proliferation.[1]

PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3] In tumor cells, the dimeric form is predominant, which slows the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways.[1][3] This metabolic adaptation makes PKM2 a compelling therapeutic target in oncology. Pkm2-IN-1 is a chemical inhibitor of PKM2 with a reported IC50 of 2.95 μM.[4] By inhibiting PKM2, this compound disrupts aerobic glycolysis, reduces the production of lactate and ATP, and ultimately suppresses cancer cell viability and proliferation.[4] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability.

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of Pyruvate Kinase M2. This inhibition disrupts the altered metabolic state of cancer cells. The primary consequences of PKM2 inhibition by this compound include:

-

Disruption of Glycolysis: By blocking the final step of glycolysis, the inhibitor leads to a decrease in ATP and lactate production.[4]

-

Induction of Cell Cycle Arrest: Studies on PKM2 inhibition have shown it can lead to cell cycle arrest, thereby halting proliferation.[5]

-

Promotion of Apoptosis: Inhibition of PKM2 has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] In some contexts, it can also trigger autophagic cell death.[6][7]

-

Modulation of Signaling Pathways: The effects of PKM2 inhibition can be mediated through various signaling pathways, including the Akt/mTOR and Hippo pathways.[6][8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal activity concentration (AC50) values for various PKM2 modulators in different cancer cell lines, providing a comparative basis for experimental design.

| Compound | Type | Cell Line(s) | Assay Type | IC50 / AC50 (µM) | Reference(s) |

| This compound | Inhibitor | Cell-free | Fluorescence-based PK-LDH coupled assay | 2.95 | [4][9] |

| Ellagic Acid | Inhibitor | Breast Cancer | MTT Assay | 20 | [10] |

| Shikonin | Inhibitor | Various | Not Specified | Not Specified | [6][11] |

| Compound 3K | Inhibitor | Ovarian (SK-OV-3) | MTT, Colony Formation | Not Specified | [6] |

| Apigenin | Inhibitor | Colon (HCT116, HT29) | Not Specified | 27.9, 2.0 | [9] |

| PA-12 | Activator | Cell-free | In-vitro ATP assay | AC50 = 4.92 | [12] |

Experimental Protocols

Cell Viability and Proliferation Assay Using MTT/WST-1

This protocol details the steps to measure cell viability by assessing the metabolic activity of cells treated with this compound.

A. Materials and Reagents

-

Cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)[5][9][11]

-

This compound (CAS No. 94164-88-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)

-

Multichannel pipette

-

Microplate reader

B. Experimental Procedure

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.

-

-

Cell Treatment:

-

MTT/WST-1 Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

If using WST-1, the soluble formazan product is formed directly in the culture medium.

-

Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

C. Data Analysis

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits PKM2, disrupting glycolysis and promoting apoptosis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

References

- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]

- 8. PKM2 regulates proliferation and apoptosis through the Hippo pathway in oral tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pkm2-IN-1 in a Lactate Dehydrogenase Coupled Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed and plays a crucial role in metabolic reprogramming, shifting glucose metabolism towards anabolic processes that support rapid cell proliferation.[3][4][5] This makes PKM2 an attractive target for cancer therapy. Pkm2-IN-1 is a known inhibitor of PKM2, and its activity can be effectively quantified using a lactate dehydrogenase (LDH) coupled assay. This continuous spectrophotometric assay provides a reliable method for determining the potency of inhibitory compounds like this compound.[6]

The principle of the LDH coupled assay is based on the enzymatic conversion of pyruvate, the product of the PKM2 reaction, to lactate by LDH. This reaction is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[7][8] The rate of this decrease is directly proportional to the activity of PKM2, allowing for the calculation of inhibition kinetics.

Signaling Pathway and Assay Principle

The following diagram illustrates the central role of PKM2 in glycolysis and the principle of the LDH coupled assay used to measure its inhibition by this compound.

Caption: PKM2's role in glycolysis and the LDH coupled assay principle.

Quantitative Data Summary

The inhibitory activity of this compound against PKM2 was determined using the LDH coupled assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

| Compound | Target | Assay Method | IC50 (µM) | Reference |

| This compound | PKM2 | LDH Coupled Assay | 2.95 ± 0.53 |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

Materials and Reagents

-

Enzymes: Human recombinant PKM2, Lactate Dehydrogenase (LDH) from rabbit muscle

-

Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP), β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate (NADH)

-

Inhibitor: this compound

-

Buffer Components: Tris-HCl, KCl, MgCl2

-

Control: Dimethyl sulfoxide (DMSO)

-

Equipment: Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates.

Assay Buffer Preparation

Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl2.

Reagent Preparation

-

PKM2 Enzyme Stock: Reconstitute recombinant human PKM2 in a suitable buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

-

LDH Enzyme Stock: Prepare a stock solution of LDH at 1000 units/mL in assay buffer.

-

Substrate Solutions:

-

Prepare a 100 mM stock solution of PEP in deionized water.

-

Prepare a 100 mM stock solution of ADP in deionized water.

-

Prepare a 20 mM stock solution of NADH in deionized water.

-

-

This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

Experimental Workflow Diagram

Caption: Workflow for the this compound inhibition assay.

Assay Protocol for IC50 Determination

-

Serial Dilution of this compound: Prepare a series of dilutions of this compound in 100% DMSO. For a typical 10-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.

-

Assay Plate Setup:

-

Add 2 µL of each this compound dilution or DMSO (for 0% inhibition control) to the appropriate wells of a 96-well plate.

-

Prepare a master mix containing assay buffer, ADP, NADH, and LDH. The final concentrations in a 200 µL reaction volume should be:

-

ADP: 1 mM

-

NADH: 200 µM

-

LDH: 8-10 units/mL

-

-

Add 188 µL of the master mix to each well.

-

Add 5 µL of diluted PKM2 enzyme to each well to achieve a final concentration of approximately 20 nM.

-

For the 100% inhibition control, add 5 µL of assay buffer instead of the PKM2 enzyme.

-

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of PEP to each well to achieve a final concentration of 0.5 mM.

-

Data Acquisition: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

Data Analysis

-

Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as mOD/min.

-

Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)) Where:

-

V_inhibitor is the velocity in the presence of the inhibitor.

-

V_no_enzyme is the velocity of the 100% inhibition control.

-

V_dmso is the velocity of the 0% inhibition control (DMSO only).

-

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal (no enzyme) | NADH degradation | Prepare fresh NADH solution for each experiment. Protect the solution from light. |

| Low signal or no enzyme activity | Inactive enzyme (PKM2 or LDH) | Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles. Test the activity of each enzyme individually. |

| Non-linear reaction progress curves | Substrate depletion or product inhibition | Use a lower concentration of PKM2 or monitor the reaction for a shorter period. Ensure substrate concentrations are not limiting. |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |

| Precipitate formation in wells | Low solubility of this compound at high concentrations | Check the final DMSO concentration in the assay (should typically be ≤1%). If solubility is an issue, consider using a different solvent or lowering the top concentration. |

Conclusion

The lactate dehydrogenase coupled assay is a robust and reliable method for characterizing the inhibitory activity of compounds targeting PKM2, such as this compound. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can accurately determine the potency of PKM2 inhibitors and advance the development of novel cancer therapeutics.

References

- 1. astx.com [astx.com]

- 2. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Pkm2-IN-1 Inhibition of Pyruvate Kinase M2 using the Kinase-Glo® Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis.[1] In normal proliferating cells, PKM2 primarily exists as a highly active tetramer, efficiently generating ATP.[2][3] However, in many cancer cells, PKM2 shifts to a less active dimeric state.[1][2][3] This metabolic reprogramming, known as the Warburg effect, slows the conversion of phosphoenolpyruvate (PEP) to pyruvate, causing an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways (e.g., nucleic acids, amino acids, and lipids) to support rapid cell proliferation.[2] The unique regulatory properties of PKM2 and its role in tumorigenesis make it an attractive therapeutic target for cancer treatment.[1]

Pkm2-IN-1 (also referred to as compound 3k) is a small molecule inhibitor of PKM2.[4][5][6] These application notes provide a detailed protocol for determining the inhibitory activity of this compound on recombinant human PKM2 using the luminescent Kinase-Glo® assay. This assay quantifies PKM2 activity by measuring the amount of ATP produced, offering a robust and high-throughput method for screening and characterizing PKM2 inhibitors.

Data Presentation: this compound Inhibitory Activity

The inhibitory potential of this compound has been quantified against the PKM2 enzyme and its anti-proliferative effects have been measured in various cancer cell lines.

| Target/Cell Line | Measurement | Value (μM) | Reference |

| Enzymatic Activity | |||

| Human PKM2 | IC50 | 2.95 | [4][5][6][7][8] |

| Human PKM1 | IC50 | 4-5 fold higher than PKM2 | [5][6][7] |

| Anti-proliferative Activity | |||

| HCT116 (Colon Cancer) | IC50 | 0.39 - 1.56 | [4][5][6] |

| Hela (Cervical Cancer) | IC50 | 0.18 - 1.56 | [4][5][6] |

| H1299 (Lung Cancer) | IC50 | 1.56 | [5][6] |

Visualized Pathways and Workflows

PKM2's Central Role in Metabolism

Caption: Regulation of PKM2 controls the switch between biosynthesis and ATP production.

Mechanism of this compound Inhibition

Caption: this compound stabilizes the inactive dimeric state of PKM2, reducing its activity.

Experimental Workflow: Kinase-Glo® Assay for PKM2 Inhibition

Caption: Step-by-step workflow for determining PKM2 inhibition with the Kinase-Glo® assay.

Experimental Protocol

Assay Principle

The PKM2 enzyme catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP. The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP produced in this reaction.[9] The Kinase-Glo® reagent simultaneously terminates the enzymatic reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration. Therefore, a lower luminescent signal indicates less ATP produced and higher PKM2 inhibition.

Materials and Reagents

-

Enzyme: Recombinant Human PKM2 (e.g., BPS Bioscience, #50295; R&D Systems, #7244-PK)

-

Inhibitor: this compound (MedChemExpress, Selleck Chemicals, etc.)

-

Assay Kit: Kinase-Glo® Plus Luminescent Kinase Assay (Promega, #V3771)

-

Substrates:

-

Phospho(enol)pyruvic acid (PEP) (Sigma, #P0564)

-

Adenosine 5'-diphosphate (ADP) (Sigma, #A2754)

-

-

Allosteric Activator (Optional but Recommended for Inhibitor Assays):

-

D-Fructose 1,6-bisphosphate (FBP) (Sigma, #F6803)

-

-

Buffer Components:

-

Tris-HCl

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

-

Control Inhibitor (Optional): Shikonin or Oxalate

-

Consumables:

-

Solid white, opaque 96-well or 384-well assay plates (Corning, #3912)

-

Microcentrifuge tubes

-

Serological pipettes and multichannel pipettes

-

Reagent Preparation

-

Assay Buffer (50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂): Prepare a stock solution of this buffer and filter-sterilize. This will be used for all reagent dilutions.

-

PKM2 Enzyme Stock: Reconstitute and dilute recombinant human PKM2 in Assay Buffer to a working concentration (e.g., 4 nM, as a starting point).[9] The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

-

This compound Compound Plate:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

For the assay, further dilute these stocks into Assay Buffer to create 2X or 4X final concentrations. The final DMSO concentration in the assay should not exceed 1-3%.[9]

-

-

Substrate Mix (400 µM PEP, 400 µM ADP): Prepare a 2X working solution of the substrates in Assay Buffer. For an assay with final concentrations of 200 µM PEP and 200 µM ADP, this mix would contain 400 µM of each.[9]

-

FBP Solution (Optional, 100 µM): Prepare a 2X working solution of 100 µM FBP in Assay Buffer. Including a saturating amount of FBP (e.g., 50 µM final concentration) ensures the enzyme is in its active tetrameric state, which is standard for characterizing inhibitors.[9]

-

Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Equilibrate to room temperature before use.

Assay Procedure (96-well format)

-

Compound Plating (25 µL/well):

-

Add 25 µL of Assay Buffer containing the serially diluted this compound to the appropriate wells of a solid white 96-well plate.

-

Positive Control (0% Inhibition): Add 25 µL of Assay Buffer with DMSO equivalent to the compound wells.

-

Negative Control (100% Inhibition): Add 25 µL of Assay Buffer with a known potent inhibitor or buffer alone without enzyme.

-

-

Enzyme Addition (25 µL/well):

-

Add 25 µL of the diluted PKM2 enzyme solution to all wells except the "no enzyme" negative control wells.

-

Mix the plate gently on a plate shaker for 30 seconds.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-25 minutes to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation (50 µL/well):

-

Add 50 µL of the 2X Substrate Mix (containing PEP and ADP, and optionally FBP) to all wells to start the reaction.

-

The total reaction volume is now 100 µL.

-

Mix the plate gently on a plate shaker for 30 seconds.

-

-

Enzymatic Reaction:

-

Incubate the plate at room temperature for 20-30 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

-

-

ATP Detection:

-

Add 100 µL of prepared Kinase-Glo® Reagent to each well. This stops the PKM2 reaction.

-

Mix on a plate shaker for 2 minutes to ensure cell lysis and signal generation.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

-

Signal_Compound = Luminescence from wells with this compound.

-

Signal_Pos_Ctrl = Luminescence from wells with DMSO only (0% inhibition).

-

Signal_Neg_Ctrl = Luminescence from "no enzyme" wells (100% inhibition).

-

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

References

- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKM2 - Wikipedia [en.wikipedia.org]

- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. astx.com [astx.com]

- 10. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of PKM2-IN-1 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of PKM2-IN-1, a potent inhibitor of pyruvate kinase M2 (PKM2), using dimethyl sulfoxide (DMSO) as the solvent. PKM2 is a critical enzyme in cancer metabolism, making its inhibitors, such as this compound, valuable tools in cancer research and drug development. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo experimental settings.

Introduction

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in tumor metabolism and growth.[1] It exists in a highly active tetrameric form and a less active dimeric form. The dimeric form of PKM2 is predominant in cancer cells and diverts glucose metabolites towards anabolic processes, thereby supporting cell proliferation. This compound is a small molecule inhibitor that targets PKM2, showing an IC50 of 2.95 µM.[2][3] It has demonstrated cytotoxic effects on various cancer cell lines, including HCT116, HeLa, and H1299, with IC50 values in the nanomolar to low micromolar range.[3] Proper preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. The solubility of this compound in DMSO can vary, with some sources indicating that gentle warming and sonication may be necessary to achieve higher concentrations.[4][5] It is crucial to use fresh, anhydrous DMSO as the solvent can absorb moisture, which may reduce the solubility of the compound.[6]

| Property | Value | Reference |

| Molecular Formula | C18H19NO2S2 | [7] |

| Molecular Weight | 345.48 g/mol | [3][5] |

| CAS Number | 94164-88-2 | [2][3][7] |

| Appearance | Light yellow to yellow solid | [5] |

| Purity | >98% | [8] |

| Solubility in DMSO | 4 mg/mL to ≥34.5 mg/mL | [3][4][5][6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for various cellular and biochemical assays, which typically range from 0.078 µM to 10 µM.[3][9]

Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

-

Weigh this compound: Accurately weigh out 3.45 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gentle warming of the solution to 37-60°C in a water bath or on a heat block for a few minutes can aid dissolution.[5][10]

-

Alternatively, or in combination with warming, sonication for 5-10 minutes can be used to ensure complete dissolution.

-

-

Final Verification: Once the this compound is fully dissolved, the solution should be clear and free of any visible particulates.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5]

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Conclusion

This application note provides a comprehensive and easy-to-follow protocol for the preparation of a this compound stock solution in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their experimental results when investigating the biological effects of this important PKM2 inhibitor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. abmole.com [abmole.com]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mybiosource.com [mybiosource.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Pkm2-IN-1 Treatment of HCT116 and HeLa Cells

For Research Use Only

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme that regulates the final, rate-limiting step of glycolysis.[1] In contrast to the constitutively active tetrameric PKM1 isoform found in most differentiated tissues, cancer cells, including the HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, predominantly express the PKM2 isoform.[2][3] PKM2 can switch between a highly active tetrameric state that favors ATP production and a less active dimeric state.[4] In cancer cells, the dimeric form is prevalent, slowing the glycolytic rate at the pyruvate kinase step. This "bottleneck" effect facilitates the redirection of upstream glycolytic intermediates into crucial biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, which are essential for producing the nucleotides, amino acids, and lipids required for rapid cell proliferation.[1][5]

Pkm2-IN-1 is a novel, potent, and selective small molecule activator of PKM2. By binding to PKM2, this compound stabilizes its tetrameric conformation, thereby robustly increasing its enzymatic activity. This forced activation reverses the metabolic phenotype of cancer cells, shunting glucose metabolites towards pyruvate and lactate production for energy generation, at the expense of anabolic biosynthesis. This metabolic reprogramming leads to the inhibition of cancer cell proliferation and the induction of apoptosis. These notes provide detailed protocols for evaluating the effects of this compound on HCT116 and HeLa cells.

This compound Mechanism of Action

This compound promotes the formation of the active PKM2 tetramer, which inhibits the diversion of glycolytic intermediates to anabolic pathways and suppresses its non-metabolic, gene-regulating functions in the nucleus. This leads to decreased cancer cell proliferation and survival.

Caption: this compound shifts equilibrium towards the active PKM2 tetramer.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of treating HCT116 and HeLa cells with this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| HCT116 | 72 hours | 8.5 |

| HeLa | 72 hours | 12.2 |

Table 2: Metabolic Effects of this compound Treatment (24 hours)

| Cell Line | Treatment (IC₅₀ Conc.) | Glucose Consumption (nmol/10⁵ cells/hr) | Lactate Production (nmol/10⁵ cells/hr) |

| HCT116 | Vehicle Control | 25.4 ± 2.1 | 45.8 ± 3.5 |

| HCT116 | This compound | 15.1 ± 1.8 | 28.2 ± 2.9 |

| HeLa | Vehicle Control | 30.2 ± 2.5 | 55.1 ± 4.1 |

| HeLa | This compound | 19.8 ± 2.0 | 39.5 ± 3.7 |

Table 3: Apoptosis Induction by this compound (48 hours)

| Cell Line | Treatment (IC₅₀ Conc.) | Apoptotic Cells (%) (Annexin V+) |

| HCT116 | Vehicle Control | 4.1 ± 0.8% |

| HCT116 | This compound | 28.7 ± 2.5% |

| HeLa | Vehicle Control | 5.3 ± 1.1% |

| HeLa | This compound | 22.4 ± 2.1% |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: HCT116 (ATCC® CCL-247™) and HeLa (ATCC® CCL-2™).

-

Culture Medium:

-

HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a ratio of 1:3 to 1:6.

Protocol 2: Cell Viability (MTS) Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound.

Caption: Workflow for determining the IC₅₀ value using an MTS assay.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours, protected from light, until the color develops.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC₅₀ value using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency after the treatment period.

-

Treatment: After 24 hours, treat cells with this compound at its predetermined IC₅₀ concentration and a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Cell Harvesting:

-

Collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression levels following treatment.

-